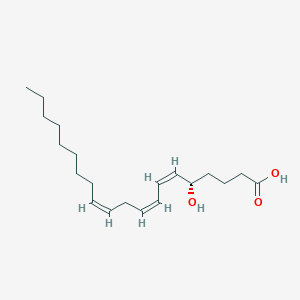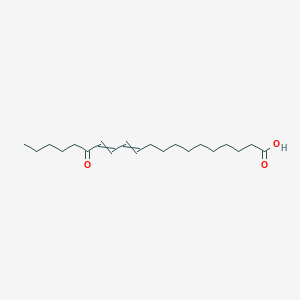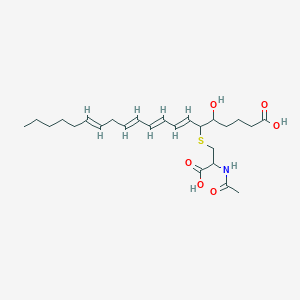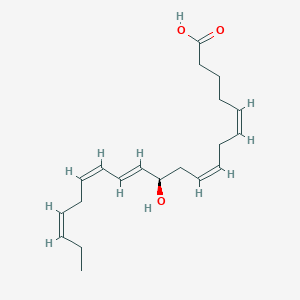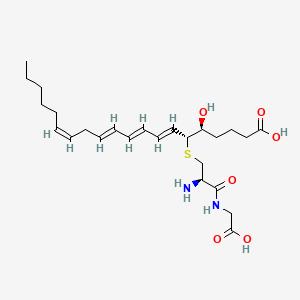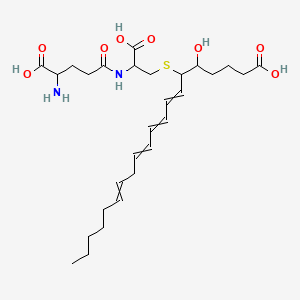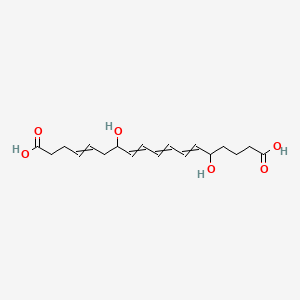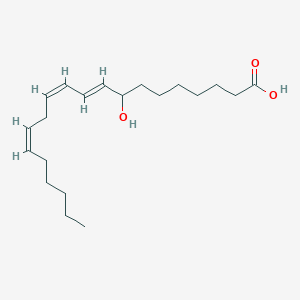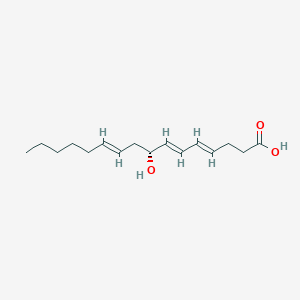
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by multiple double bonds and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid typically involves the use of organic synthesis techniques. One common method includes the use of starting materials such as hexadecanoic acid derivatives, which undergo a series of reactions including hydroxylation and dehydrogenation to introduce the hydroxyl group and double bonds at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing similar reaction pathways as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated fatty acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like halides for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the double bonds results in a fully saturated fatty acid.
Wissenschaftliche Forschungsanwendungen
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell membrane fluidity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of (4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds allow it to participate in redox reactions and interact with enzymes and receptors involved in cellular signaling. These interactions can modulate various biological processes, including inflammation, oxidative stress, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E,6E,8E,10E)-octadecapentaenoic acid: A polyunsaturated fatty acid with five double bonds, similar in structure but with different biological activities.
(2E,4E,6E,8E,10E)-4,9-Dimethyl-2,4,6,8,10-dodecapentaenedioic acid: Another polyunsaturated fatty acid with a similar structure but different functional groups.
(2S,4E,6E,8R,10E)-trideca-4,6,10,12-tetraene-2,8-diol: A compound with multiple double bonds and hydroxyl groups, similar in structure but with different chemical properties.
Uniqueness
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group at the 8th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C16H26O3 |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
(4E,6E,8R,10E)-8-hydroxyhexadeca-4,6,10-trienoic acid |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7+,9-6+,13-10+/t15-/m1/s1 |
InChI-Schlüssel |
KBOVKDIBOBQLRS-VGHFITEPSA-N |
Isomerische SMILES |
CCCCC/C=C/C[C@H](/C=C/C=C/CCC(=O)O)O |
Kanonische SMILES |
CCCCCC=CCC(C=CC=CCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


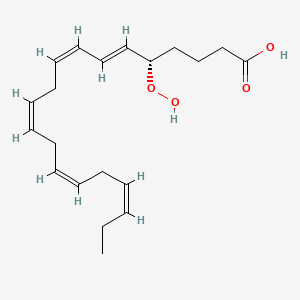

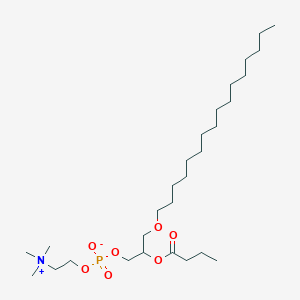
![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
